1-(3-Aminophenyl)pyrrolidin-2-one chemical properties and structure
1-(3-Aminophenyl)pyrrolidin-2-one chemical properties and structure
An In-depth Technical Guide to 1-(3-Aminophenyl)pyrrolidin-2-one
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 1-(3-Aminophenyl)pyrrolidin-2-one, tailored for researchers, scientists, and professionals in drug development. The pyrrolidinone core is a significant scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2][3]
Chemical Properties and Structure
1-(3-Aminophenyl)pyrrolidin-2-one is a heterocyclic compound featuring a central pyrrolidin-2-one ring substituted with an aminophenyl group. This structure combines the features of a lactam with an aromatic amine, making it a valuable building block in synthetic chemistry.
Data Presentation: Core Chemical Properties
The fundamental physicochemical properties of 1-(3-Aminophenyl)pyrrolidin-2-one are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O | [4][5] |
| Molecular Weight | 176.21 g/mol | [4] |
| CAS Number | 31992-43-5 | [4][5] |
| IUPAC Name | 1-(3-aminophenyl)pyrrolidin-2-one | [4] |
| Physical State | Solid | [6] |
| InChI Key | ZQGGRBIDRBYUJS-UHFFFAOYSA-N | [4] |
| SMILES | C1CC(N(C1)C2=CC=CC(=C2)N)=O | [7] |
Structural Information
The chemical structure consists of a five-membered lactam ring (pyrrolidin-2-one) where the nitrogen atom is attached to the meta-position (C3) of an aniline ring.
Caption: 2D Chemical Structure of 1-(3-Aminophenyl)pyrrolidin-2-one.
Experimental Protocols
While specific, detailed experimental protocols for the synthesis and analysis of 1-(3-Aminophenyl)pyrrolidin-2-one are not extensively published in peer-reviewed literature, a general methodology can be inferred from standard organic synthesis techniques for N-aryl lactams.
General Synthesis Protocol: N-Arylation of Pyrrolidin-2-one
A plausible and common method for synthesizing N-aryl pyrrolidinones involves the coupling of a pyrrolidinone with an appropriate aryl halide or the cyclization of an N-aryl-4-halobutanamide. An alternative approach involves the reaction of an aniline with γ-butyrolactone at high temperatures, often with an acid catalyst.
Example Synthetic Workflow:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, 3-nitroaniline and γ-butyrolactone are combined in a high-boiling point solvent (e.g., xylenes) with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
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Heating: The mixture is heated to reflux for 12-24 hours, with water being removed via a Dean-Stark apparatus.
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Workup and Intermediate Isolation: After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the intermediate, 1-(3-nitrophenyl)pyrrolidin-2-one.
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Nitro Group Reduction: The isolated intermediate is dissolved in a suitable solvent like ethanol or ethyl acetate. A catalyst, such as palladium on carbon (Pd/C), is added. The mixture is then subjected to hydrogenation (using H₂ gas) or treated with a reducing agent like tin(II) chloride or sodium dithionite until the reduction is complete (monitored by TLC).
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Purification: The catalyst is removed by filtration through celite. The filtrate is concentrated, and the resulting crude product, 1-(3-aminophenyl)pyrrolidin-2-one, is purified using column chromatography on silica gel or by recrystallization to yield the final product.
Analytical Characterization Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
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Expected ¹H NMR Signals: The spectrum would be expected to show characteristic signals for the aromatic protons of the 3-aminophenyl ring, the amino (-NH₂) protons, and the three distinct methylene (-CH₂) groups of the pyrrolidinone ring.
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Expected ¹³C NMR Signals: The spectrum would show signals corresponding to the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the pyrrolidinone ring.
Biological Context and Potential Applications
The pyrrolidinone scaffold is a "privileged" structure in medicinal chemistry, forming the core of many compounds with diverse biological activities.[2][3] Derivatives have been investigated for various therapeutic areas.
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Central Nervous System (CNS) Disorders: Certain 2-oxo-pyrrolidine derivatives have been developed and patented for the treatment of neurological disorders, including epilepsy.[8]
-
Antimicrobial Activity: The pyrrolidinone ring system has been identified as a promising scaffold for developing novel antibacterial agents. For example, pyrrolidine-2,3-diones have been discovered as inhibitors of P. aeruginosa Penicillin-Binding Protein 3 (PBP3).[9]
-
Anticancer Research: The antiproliferative activities of various pyrrolidinone derivatives have been tested against several cancer cell lines, with some showing low micromolar efficacy.[3]
Given this context, 1-(3-Aminophenyl)pyrrolidin-2-one serves as a key intermediate for the synthesis of more complex molecules for screening in drug discovery programs. The primary amine group provides a reactive handle for further functionalization, allowing for the creation of libraries of derivatives to explore structure-activity relationships (SAR).
Mandatory Visualizations
The following diagrams illustrate logical workflows relevant to the study and application of 1-(3-Aminophenyl)pyrrolidin-2-one in a research context.
Caption: General workflow from synthesis to application in drug discovery.
Safety and Handling
1-(3-Aminophenyl)pyrrolidin-2-one is classified with several hazards according to GHS information.[4] Users should consult a full Safety Data Sheet (SDS) before handling.
GHS Hazard Statements:
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[10][11]
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Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[10][11]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[11]
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Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials.[10]
The diagram below outlines the standard safety protocol for handling this chemical.
Caption: Recommended safety and handling workflow for laboratory use.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1-(3-Aminophenyl)pyrrolidin-2-one | C10H12N2O | CID 683956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. labsolu.ca [labsolu.ca]
- 6. 1-(4-Aminophenyl)-2-pyrrolidinone DiscoveryCPR 13691-22-0 [sigmaaldrich.com]
- 7. 1-(3-Aminophenyl)pyrrolidine-2-carboxamide | C11H15N3O | CID 43132713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US6784197B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses - Google Patents [patents.google.com]
- 9. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kishida.co.jp [kishida.co.jp]
- 11. enamine.enamine.net [enamine.enamine.net]
